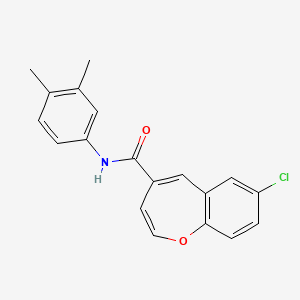
7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide is a chemical compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing an oxygen atom. The compound also features a chloro substituent at the 7th position and a carboxamide group at the 4th position, along with a 3,4-dimethylphenyl group attached to the nitrogen atom of the carboxamide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a suitable starting material such as 2-chlorobenzaldehyde can undergo a cyclization reaction with an appropriate reagent to form the benzoxepine ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the benzoxepine intermediate with a suitable amine, such as 3,4-dimethylaniline, under appropriate conditions to form the desired carboxamide.
Chlorination: The chloro substituent can be introduced through a chlorination reaction. This can be achieved by treating the intermediate compound with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
科学研究应用
7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research may explore the compound’s potential as a pharmaceutical agent, including its efficacy and safety in treating specific medical conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism of action of 7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-chloro-N-(3,4-dimethylphenyl)-4-quinazolinamine: This compound shares structural similarities with 7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide, including the presence of a chloro substituent and a 3,4-dimethylphenyl group.
7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine: Another structurally related compound with a triazoloquinazoline core.
Uniqueness
This compound is unique due to its benzoxepine ring structure, which distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties that are not observed in other related compounds.
属性
分子式 |
C19H16ClNO2 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
7-chloro-N-(3,4-dimethylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16ClNO2/c1-12-3-5-17(9-13(12)2)21-19(22)14-7-8-23-18-6-4-16(20)11-15(18)10-14/h3-11H,1-2H3,(H,21,22) |
InChI 键 |
RGXDWTGXBJEKOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dibenzyl-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329561.png)
![5-(piperazin-1-yl)-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11329567.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11329575.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11329581.png)
![7-Chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11329584.png)
![2-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11329586.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11329604.png)
![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11329609.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-butoxybenzamide](/img/structure/B11329633.png)

![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11329647.png)
![N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B11329654.png)
